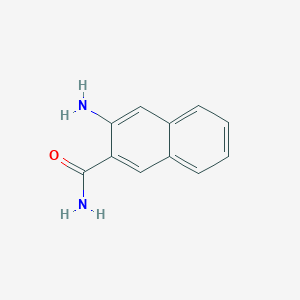

3-aMino-2-naphthaMide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-aMino-2-naphthaMide is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is used for research and development purposes .

Synthesis Analysis

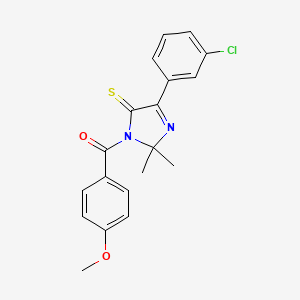

The synthesis of this compound involves the reaction of benzoisatoic anhydride with ammonia, which forms a bright green solid. This solid is then filtered from the reaction mixture, dried, and recrystallized from ethanol . Another method involves the reaction of 3-amino-2-naphthalenecarboxamide with benzoyl isothiocyanate in acetonitrile .Molecular Structure Analysis

The linear structure formula of this compound is C11H10N2O . The InChI Key is FAHCDVQMLWBDSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a melting point of 234-236 °C and a predicted boiling point of 410.4±18.0 °C. Its predicted density is 1.288±0.06 g/cm3 . It also has a predicted pKa value of 16.55±0.30 .Applications De Recherche Scientifique

Fluorescent Sensing

A study by Kanagaraj et al. (2014) describes the use of a complex involving 3-hydroxy-N-phenyl-2-naphthamide for the selective fluorescent sensing of mercury ions in aqueous solutions. This sensor system, which exhibits a color change from yellow to colorless in the presence of mercury ions, is notable for its high sensitivity and selectivity (Kanagaraj et al., 2014).

Antimicrobial and Fungicidal Activity

Polish et al. (2019) investigated the antimicrobial and fungicidal activities of heterocyclic amino derivatives of naphthoquinone. The study highlighted compounds that showed significant activity against Candida tenuis, demonstrating selective bacterio- and fungistatic properties. Additionally, these compounds were evaluated for their acute toxicity in rats (Polish et al., 2019).

Polymer Synthesis

Doğan et al. (2015) reported the template-free oxidative synthesis of polyaminonaphthol nanowires using 3-amino-2-naphthol. This study detailed the synthesis process and analyzed the chemical and physical properties of the resulting polymer, highlighting its nanowire structure and electroactive nature (Doğan et al., 2015).

Alzheimer's Disease Research

A compound structurally related to 3-amino-2-naphthamide, used in conjunction with positron emission tomography, was described by Shoghi-Jadid et al. (2002). This technique was employed to localize and monitor neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Safety and Hazards

Mécanisme D'action

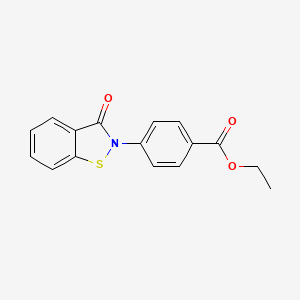

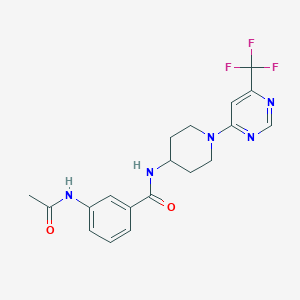

- Specificity : Compound 2c most potently inhibits MAO-A, while compound 2g exhibits the strongest MAO-B inhibitory activity .

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

3-aminonaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHCDVQMLWBDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)

![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)

![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)